molecular formula C10H6F3NO2S B2512780 3-Amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid CAS No. 1648807-88-8

3-Amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid

Cat. No.: B2512780
CAS No.: 1648807-88-8
M. Wt: 261.22
InChI Key: HSRDUZIXWSRPGX-UHFFFAOYSA-N
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Description

Planarity of the Aromatic System

Benzo[b]thiophene derivatives exhibit planar structures due to sp² hybridization of all carbons in the fused rings. The presence of electron-withdrawing groups (e.g., -COOH, -CF₃) may induce minor deviations in planarity. For example:

  • The carboxylic acid group at position 2 participates in resonance stabilization, maintaining planarity.
  • The trifluoromethyl group’s strong electron-withdrawing effect could slightly distort the adjacent ring’s geometry.

Crystal Structure Characterization via X-ray Diffraction

Crystallographic studies on structurally related compounds highlight key packing motifs and intermolecular interactions:

Hydrogen Bonding and Packing

  • Carboxylic acid dimerization : The -COOH group forms strong hydrogen bonds with adjacent molecules, creating planar dimeric units.
  • Amino group interactions : The -NH₂ group may engage in hydrogen bonding with oxygen atoms or other nitrogen-containing groups in neighboring molecules.
  • Trifluoromethyl interactions : Weak C-F···π interactions between the -CF₃ group and aromatic rings could influence crystal packing.

Structural Analogs

For benzo[b]thiophene-2-carboxylic acid (parent compound), X-ray data reveal:

  • Orthorhombic symmetry with space group Pbca.
  • Intermolecular distances : Sulfur atoms form non-bonding interactions with adjacent carbons, stabilizing the lattice.

Electronic Effects of Trifluoromethyl Substituent on Aromatic System

The trifluoromethyl group (-CF₃) exerts significant electronic and steric effects on the benzo[b]thiophene core:

Electron-Withdrawing Inductive Effects

Effect Impact on Aromatic System Supporting Evidence
Strong σ-inductive withdrawal Deactivates the ring toward electrophilic substitution at para/ortho positions CF₃ reduces electron density at adjacent carbons
Negative hyperconjugation Withdraws π-electrons via C-F σ* orbitals Observed in trifluoromethylbenzene derivatives
Field effect Polarizes π-electrons through space Enhances electron deficiency at meta positions

Resonance and Steric Effects

  • Steric hindrance : The -CF₃ group at position 4 may block substitutions at adjacent positions (e.g., position 5).
  • Ortho-directing tendencies : The electron-withdrawing nature of -CF₃ could direct incoming electrophiles to meta positions relative to itself.

Comparative Electronic Profiles

Substituent Inductive Effect Resonance Effect Ortho/Para Directing
-NH₂ Electron-donating Strong resonance Ortho/para
-CF₃ Electron-withdrawing None Meta
-COOH Electron-withdrawing Moderate resonance Meta

The interplay between amino (-NH₂) and trifluoromethyl (-CF₃) groups creates a unique electronic landscape, with potential applications in directing regioselective reactions.

Properties

IUPAC Name

3-amino-4-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2S/c11-10(12,13)4-2-1-3-5-6(4)7(14)8(17-5)9(15)16/h1-3H,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRDUZIXWSRPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=C2N)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the microwave-assisted synthesis of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C. This method provides rapid access to 3-aminobenzo[b]thiophenes with yields ranging from 58% to 96% .

Another method involves the reaction of 2-fluoro-5-(trifluoromethyl)benzonitrile with methyl thioglycolate and triethylamine. This reaction is carried out under similar conditions and results in the formation of methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3-Amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to downstream effects on cellular processes. This inhibition can disrupt pathways involved in cell proliferation, making it a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Modifications

Benzo[b]thiophene vs. Thiophene vs. Thienopyridine
  • 3-Amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic Acid (): Replaces the fused benzene ring with a phenyl substituent at position 4. This reduces conjugation but introduces steric bulk, which may affect solubility (mp: 134°C with decomposition) .
  • 3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic Acid (): A thienopyridine core adds a nitrogen atom, altering electronic properties and hydrogen-bonding capacity. This derivative’s biological activity (e.g., antiviral) highlights the impact of core heteroatoms .
Substituent Effects
Compound Name Substituents (Positions) Core Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound -NH₂ (3), -CF₃ (4), -COOH (2) Benzo[b]thiophene C₁₀H₆F₃NO₂S 277.22 Potential IL-4 inhibition
Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate () -NH₂ (3), -F (4), -COOCH₃ (2) Benzo[b]thiophene C₁₀H₈FNO₂S 241.24 Enhanced solubility (ester vs. acid)
3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic Acid () -NH₂ (3), -SO₂C₃H₇ (4), -COOH (2) Thiophene C₈H₁₁NO₄S₂ 273.37 Sulfonyl group increases acidity and metabolic stability

Functional Group Variations

  • Carboxylic Acid vs. Ester : Methyl or ethyl esters (e.g., ) improve membrane permeability but require hydrolysis for activation. The target compound’s free -COOH group enhances hydrogen-bonding capacity, critical for target binding .
  • Trifluoromethyl (-CF₃) vs.

Pharmacological Activity

  • IL-4 Inhibition: The target compound shares a scaffold with 3-substituted amino-benzothiophene-2-carboxylic acids, which suppress IL-4 transcription and are explored for asthma/allergy therapy .
  • Antimicrobial/Antiviral Potential: Analogous thiophenes with benzoxazole () or thienopyridine () cores exhibit antimicrobial or antiviral activities, suggesting the target compound may have similar applications .

Melting Points and Solubility

  • The target compound’s melting point is unlisted, but analogs like 3-Amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid decompose at 134°C .
  • Ester derivatives (e.g., ) are typically more soluble in organic solvents than carboxylic acids, which may form salts for aqueous compatibility .

Biological Activity

3-Amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of both an amino group and a trifluoromethyl group, is part of the benzothiophene family, known for its potential therapeutic applications, particularly as enzyme inhibitors.

The molecular structure of 3-Amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid includes:

  • Molecular Formula : C10H8F3N1O2S1
  • CAS Number : 1648807-88-8

The trifluoromethyl group enhances the compound's stability and biological activity, making it a valuable candidate for various research applications.

The primary mechanism of action involves the inhibition of specific enzymes, particularly kinases. By binding to the active sites of these enzymes, the compound can disrupt cellular processes related to proliferation and survival, which is crucial in cancer therapy.

Anticancer Activity

Research indicates that 3-Amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid exhibits significant anticancer properties. It has been shown to inhibit various cancer cell lines by targeting key signaling pathways involved in tumor growth. The compound's interaction with kinases leads to reduced cell viability and proliferation in vitro, making it a promising candidate for further development as an anticancer drug .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on cholinesterase enzymes (AChE and BChE), which are critical in neurodegenerative diseases like Alzheimer's. Studies have demonstrated that derivatives of benzothiophene compounds exhibit varying degrees of inhibition against these enzymes, with some compounds showing IC50 values comparable to established inhibitors like galantamine .

Study 1: Antitumor Activity

A study published in a peer-reviewed journal highlighted the synthesis and evaluation of various benzothiophene derivatives, including 3-Amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid. The results indicated that this compound effectively inhibited cell growth in several cancer cell lines, showing promise as a lead compound for drug development .

Study 2: Cholinesterase Inhibition

In another investigation focused on cholinesterase inhibition, compounds related to benzothiophenes were tested against AChE and BChE. The findings revealed that certain derivatives exhibited potent inhibitory activity, suggesting that modifications to the benzothiophene structure could enhance efficacy against these targets. The study emphasized structure-activity relationships that could guide future synthesis efforts .

Data Tables

Compound Target Enzyme IC50 (μM) Notes
3-Amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acidAChE62.10Comparable to galantamine
Benzothiophene derivative XBChE24.35Best inhibitor among tested compounds
Benzothiophene derivative YAChE59.60Moderate inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodology : A common approach involves hydrolysis of methyl ester precursors under basic conditions. For example, LiOH in THF/H₂O (4:1) at 0°C effectively cleaves ester groups to yield carboxylic acids, as demonstrated in the synthesis of a related thiophene-2-carboxylic acid derivative (94% yield) . Optimization includes controlling reaction temperature (0°C to prevent side reactions) and stoichiometric excess of LiOH (5:1 molar ratio relative to the ester). Purity is enhanced via acidification (e.g., KHSO₄) and extraction with dichloromethane .
  • Key Data :

ParameterConditionOutcome
SolventTHF/H₂O (4:1)High solubility of intermediates
BaseLiOH·H₂O (5 eq)Complete ester hydrolysis
Work-upAcidification + DCM extraction94% isolated yield

Q. How does the trifluoromethyl group at the 4-position influence the electronic properties of the benzo[b]thiophene core?

  • Methodology : The electron-withdrawing trifluoromethyl group increases electrophilicity at the 2-carboxylic acid position, enhancing reactivity in nucleophilic substitution or coupling reactions. Comparative studies of fluorinated vs. non-fluorinated analogs show reduced pKa values (increased acidity) for the carboxylic acid group, facilitating salt formation or coordination in metal-catalyzed reactions .
  • Structural Analysis :

SubstituentElectronic EffectpKa (Carboxylic Acid)
-CF₃Strong EWG~2.5–3.0
-ClModerate EWG~2.8–3.3
-HNeutral~4.2–4.5

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing reactive intermediates formed during metabolic processing of this compound?

  • Methodology : Cytochrome P450-mediated oxidation generates sulfoxide intermediates, detectable via LC-MS/MS. Stable isotope labeling (e.g., deuterium incorporation) confirms intermediate formation pathways . Trapping experiments with thiol nucleophiles (e.g., glutathione) followed by HRMS identify covalent adducts, revealing metabolic activation mechanisms .
  • Key Findings :

  • P450 3A4 is the primary enzyme responsible for oxidation, forming a thiophene-S-oxide intermediate .
  • Adduct half-life in tissues: 1–1.5 days, suggesting rapid clearance of protein-bound metabolites .

Q. How do structural modifications at the 3-amino position affect binding affinity to target enzymes?

  • Methodology : Computational docking (e.g., AutoDock Vina) and MD simulations predict interactions with active sites. For example, replacing the amino group with bulkier substituents (e.g., sulfonamides) sterically hinders binding to dopamine D3 receptors, reducing affinity by >50% . Experimental validation via SPR or ITC quantifies binding constants (Kd).
  • SAR Insights :

Substituent at 3-positionTarget EnzymeKd (nM)
-NH₂D3 Receptor12.4
-NHSO₂MeD3 Receptor310
-NMe₂D3 Receptor650

Data Contradiction Analysis

  • Metabolic Toxicity vs. Therapeutic Safety : highlights P450-mediated bioactivation to reactive intermediates, yet other studies note low in vivo toxicity. This discrepancy arises because toxicity depends on detoxification efficiency, adduct turnover rates, and compensatory protein synthesis . For example, rapid clearance of adducts (t₁/₂ = 1–1.5 days) mitigates cumulative damage .

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